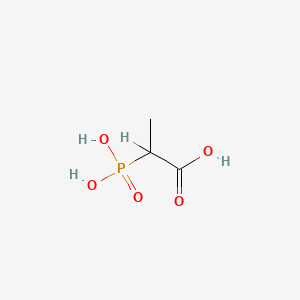






|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[CH:5]([P:7]([O:12]CC)([O:9]CC)=[O:8])[CH3:6])C>Cl>[P:7]([CH:5]([CH3:6])[C:4]([OH:15])=[O:3])([OH:12])([OH:9])=[O:8]
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C)P(=O)(OCC)OCC)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
After this time, the reaction vessel is fitted with a Dean-Stark trap
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux an additional thirty minutes
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(O)(O)C(C(=O)O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |